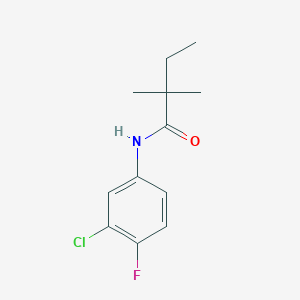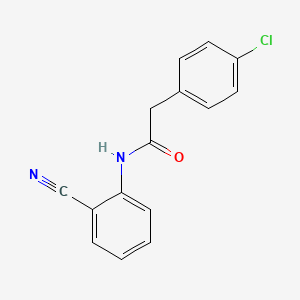![molecular formula C20H21N3O4S B14960579 5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14960579.png)
5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor. For instance, the reaction of an α-haloketone with an amide can yield the oxazole ring.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through various substitution reactions.
Attachment of the Propylsulfamoyl Group: The propylsulfamoyl group can be introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine. Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Biological Studies: It has been used in studies to understand the mechanisms of antimicrobial resistance and to develop new therapeutic agents.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with bacterial enzymes and proteins. The compound inhibits the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death. Molecular docking studies have shown that the compound binds to the active site of these enzymes, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the propylsulfamoyl group, resulting in different biological activity.
3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide: Lacks the methyl group, which may affect its binding affinity to target enzymes.
Uniqueness
The presence of both the propylsulfamoyl group and the methyl group in 5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide contributes to its unique biological activity. These functional groups enhance its binding affinity to bacterial enzymes, making it a potent antimicrobial agent .
Properties
Molecular Formula |
C20H21N3O4S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-3-13-21-28(25,26)17-11-9-16(10-12-17)22-20(24)18-14(2)27-23-19(18)15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3,(H,22,24) |
InChI Key |
DTKAUHIFFMBDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B14960523.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14960530.png)
![2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B14960537.png)

![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)

![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B14960563.png)
![4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960565.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)

![4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B14960569.png)
![N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide](/img/structure/B14960575.png)

![N-(4-butylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14960584.png)
